KZR-504 is a potent and highly selective inhibitor of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) subunit. KZR-504 is of interest for the treatment of autoimmune disease.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
HS665 is a novel radioligand designed to bind selectively to the kappa opioid peptide (KOP) receptor, a target of therapeutic interest for the treatment of a variety of human disorders (i.e., pain, affective disorders, drug addiction, and psychotic disorders).
HSK0935 is a potent and highly selective SGLT2 inhibitors (IC50 (hSGLT2) = 1.3 nM; IC50 (hSGLT1) + 1096nM). HSK0935 demonstrated excellent hSGLT2 inhibition of 1.3 nM and a high hSGLT1/hSGLT2 selectivity of 843-fold. It showed robust urinary glucose excretion in Sprague-Dawley (SD) rats and affected more urinary glucose excretion in Rhesus monkeys.
HSK-3486 is under investigation in clinical trial NCT04620031 (A Study Evaluating Sedation of Intravenous Administration of HSK3486 Injectable Emulsion in ICU Patients Undergoing Mechanical Ventilation). Cipepofol is a 2,6-disubstituted alkylphenol and structural analog of propofol, that may potentially be used for the induction of sedation and hypnosis during general anesthesia. Upon intravenous administration, cipepofol facilitates inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). This induces and maintains sedation and hypnosis.
HT-2157 is an antagonist of the galanin-3 receptor (GAL3; Ki = 17 nM). It is selective for GAL3 over GAL1 and GAL2 (Kis = >10 µM for both). HT-2157 (10 µM) induces apoptosis in various cell types, including HL-60 leukemia and BV-2 murine microglial cells, as well as isolated human peripheral blood mononuclear cells (PBMCs). It decreases operant alcohol, sucrose, and saccharin self-administration in rats when administered at a dose of 30 mg/kg. HT-2157 (3 and 10 mg/kg) increases drinking in the Vogel punished drinking task and reduces immobility time in the forced swim test in rats, indicating anxiolytic- and antidepressant-like activities, respectively. Novel selective non-peptide antagonist for the receptor GAL-3 HT-2157, also called SNAP-37889, is a Galanin-3 (GAL3) antagonist potentially for the treatment of major depressive disorder.